molecular formula C10H10O2 B6259254 (1R,2S)-2-phenylcyclopropane-1-carboxylic acid CAS No. 48126-51-8

(1R,2S)-2-phenylcyclopropane-1-carboxylic acid

Cat. No. B6259254
CAS RN: 48126-51-8
M. Wt: 162.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-phenylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.1852 and is used as a building block in chemical synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of (1R,2S)-2-phenylcyclopropane-1-carboxylic acid are defined by its molecular structure. It has a molecular weight of 162.1852 and a molecular formula of C10H10O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Asymmetric Synthesis in Pharmaceutical Applications

(1R,2S)-2-phenylcyclopropane-1-carboxylic acid and its derivatives, such as (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), play a crucial role in the pharmaceutical industry. Vinyl-ACCA is particularly significant as a pharmacophoric unit in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Several drugs under development utilize this compound due to its highly constrained structure, which necessitates specialized asymmetric synthesis techniques. Various methods, including biocatalytic, catalytic, and stoichiometric approaches, have been developed for the preparation of (1R,2S)-vinyl-ACCA and its optical isomers (Sato et al., 2016).

Enzymatic Synthesis and Industrial Applications

Enzymatic methods using microbial biocatalysts have been explored for the asymmetric synthesis of (1R,2S)-2-phenylcyclopropane-1-carboxylic acid derivatives. Sphingomonas aquatilis, a bacterium isolated for this purpose, has shown promise as an effective biocatalyst for synthesizing high-purity (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate in hepatitis C virus inhibitors. This process highlights the potential of microbial biocatalysis in the pharmaceutical industry for producing optically pure compounds (Zhu et al., 2018).

Role in Ethylene Biosynthesis and Plant Growth

In plant biology, (1R,2S)-2-phenylcyclopropane-1-carboxylic acid analogs like 1-aminocyclopropane-1-carboxylic acid (ACC) are crucial in ethylene biosynthesis, a vital plant hormone. ACC is the direct precursor of ethylene and regulates various developmental and stress adaptation processes in plants. The synthesis, transport, and metabolic pathways of ACC in plants have been extensively studied, providing insights into its role in plant growth and development (Vanderstraeten & Van Der Straeten, 2017).

properties

IUPAC Name

(1R,2S)-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid

CAS RN

48126-51-8
Record name 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048126518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S)-2-phenylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-CIS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTN6536VE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.